molecular formula C8H10N2O B8211409 5,6,7,8-Tetrahydro-[2,6]naphthyridin-3-ol

5,6,7,8-Tetrahydro-[2,6]naphthyridin-3-ol

Cat. No.: B8211409
M. Wt: 150.18 g/mol
InChI Key: FBOHLJBPGZIVJN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2H-2,6-naphthyridin-3-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring structure containing nitrogen atoms, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[2,6]naphthyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2H-2,6-naphthyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while substitution reactions can introduce various functional groups into the ring structure.

Scientific Research Applications

5,6,7,8-Tetrahydro-2H-2,6-naphthyridin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[2,6]naphthyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another member of the naphthyridine family with different nitrogen atom positions.

    2,7-Naphthyridine: Similar structure but with nitrogen atoms in different positions.

    Quinoline: A related heterocyclic compound with a single nitrogen atom in the ring.

Uniqueness

5,6,7,8-Tetrahydro-2H-2,6-naphthyridin-3-one is unique due to its specific ring structure and the position of nitrogen atoms, which confer distinct chemical and biological properties

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-2,6-naphthyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-3-7-4-9-2-1-6(7)5-10-8/h3,5,9H,1-2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOHLJBPGZIVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=O)NC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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